Benzenesulfonic acid;tetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;tetradecan-1-ol: is a compound that combines the properties of benzenesulfonic acid and tetradecan-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its role in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzenesulfonic Acid: It is typically synthesized through the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sulfonic acid group.
Tetradecan-1-ol: This compound can be synthesized through the hydrogenation of myristic acid or its esters. The reaction conditions usually involve high pressure and the presence of a metal catalyst such as nickel.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Benzenesulfonic Acid:
Sulfonation: Reversible reaction with sulfur trioxide and fuming sulfuric acid.
Formation of Sulfonamides: Reaction with amines to form sulfonamides.
Formation of Sulfonyl Chloride: Reaction with phosphorus pentachloride to form benzenesulfonyl chloride.
-
Tetradecan-1-ol:
Common Reagents and Conditions:
Benzenesulfonic Acid: Sulfur trioxide, fuming sulfuric acid, phosphorus pentachloride
Tetradecan-1-ol: Potassium permanganate, carboxylic acids.
Major Products Formed:
Benzenesulfonic Acid: Benzenesulfonyl chloride, sulfonamides.
Tetradecan-1-ol: Tetradecanoic acid, esters.
Scientific Research Applications
Chemistry:
Benzenesulfonic Acid: Used as a catalyst in organic synthesis and in the production of detergents and dyes.
Tetradecan-1-ol: Used as a surfactant and emulsifier in various chemical formulations.
Biology and Medicine:
Benzenesulfonic Acid: Utilized in the synthesis of sulfa drugs, which are antibiotics.
Tetradecan-1-ol: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry:
Benzenesulfonic Acid: Employed in the manufacture of phenol and resorcinol.
Tetradecan-1-ol: Widely used in the production of cosmetics, personal care products, and industrial cleaners.
Mechanism of Action
Benzenesulfonic Acid:
Molecular Targets: Targets aromatic compounds, facilitating the substitution of hydrogen atoms with sulfonic acid groups.
Tetradecan-1-ol:
Comparison with Similar Compounds
-
Benzenesulfonic Acid:
p-Toluenesulfonic Acid: Similar sulfonic acid group but with a methyl group on the benzene ring.
Sulfanilic Acid: Contains an amino group in place of a hydrogen atom on the benzene ring.
-
Tetradecan-1-ol:
Hexadecan-1-ol (Cetyl Alcohol): Similar structure but with two additional carbon atoms.
Octadecan-1-ol (Stearyl Alcohol): Similar structure but with four additional carbon atoms.
Uniqueness:
Properties
CAS No. |
69867-72-7 |
---|---|
Molecular Formula |
C20H36O4S |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
benzenesulfonic acid;tetradecan-1-ol |
InChI |
InChI=1S/C14H30O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-10(8,9)6-4-2-1-3-5-6/h15H,2-14H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
CHYZLSSDKHOCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.